4-benzoyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide
Overview
Description
4-benzoyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide is a synthetic organic compound characterized by its complex molecular structure This compound features a benzoyl group attached to a benzamide moiety, with a 3,4,5-trimethoxyphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3,4,5-trimethoxybenzylamine: This intermediate is synthesized by reacting 3,4,5-trimethoxybenzaldehyde with an appropriate amine under reductive amination conditions.
Formation of the Benzoyl Intermediate: The benzoyl group is introduced by reacting benzoyl chloride with an appropriate amine or alcohol to form the benzoyl intermediate.
Coupling Reaction: The final step involves coupling the 3,4,5-trimethoxybenzylamine with the benzoyl intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-benzoyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide: A closely related compound with similar structural features.
3,4,5-trimethoxybenzamide: A simpler analog with fewer substituents.
Benzoylbenzamide: A compound lacking the trimethoxyphenyl group.
Uniqueness
4-benzoyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide is unique due to the presence of the 3,4,5-trimethoxyphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
4-benzoyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-28-20-13-16(14-21(29-2)23(20)30-3)15-25-24(27)19-11-9-18(10-12-19)22(26)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVJVONSGQXDLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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